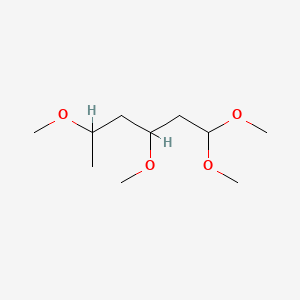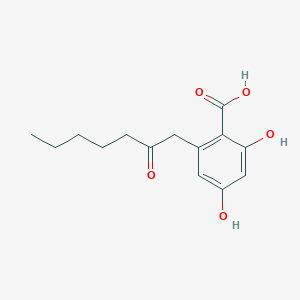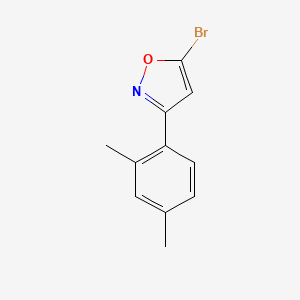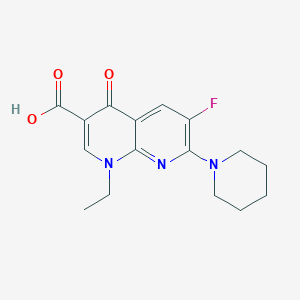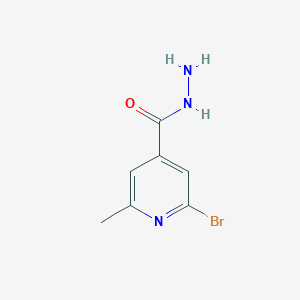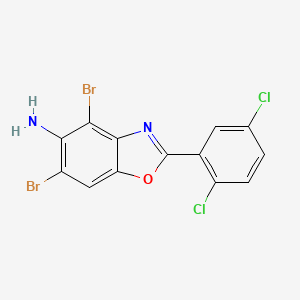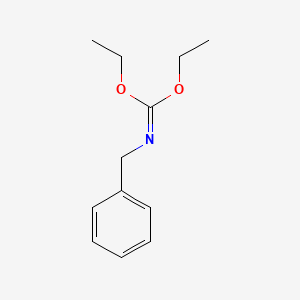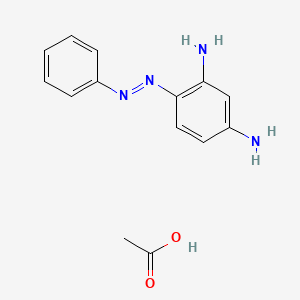
4-(Phenylazo)benzene-1,3-diamine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenylazo)benzene-1,3-diamine acetate, also known as chrysoidine acetate, is an organic compound with the molecular formula C14H16N4O2. It is a derivative of azobenzene and is characterized by the presence of an azo group (-N=N-) linked to a benzene ring substituted with two amino groups and an acetate group. This compound is known for its vibrant orange color and is used in various industrial applications, including as a dye.
準備方法
The synthesis of 4-(Phenylazo)benzene-1,3-diamine acetate typically involves the diazotization of aniline derivatives followed by azo coupling. The general synthetic route includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with m-phenylenediamine to form 4-(Phenylazo)benzene-1,3-diamine.
Acetylation: The resulting compound is acetylated using acetic anhydride to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and reagent concentrations to maximize yield and purity.
化学反応の分析
4-(Phenylazo)benzene-1,3-diamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and acylating agents like acetic anhydride. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-(Phenylazo)benzene-1,3-diamine acetate has several scientific research applications:
Chemistry: It is used as a dye and a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
作用機序
The mechanism of action of 4-(Phenylazo)benzene-1,3-diamine acetate involves its interaction with cellular components. The azo group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound’s molecular targets include nucleic acids and enzymes involved in cellular metabolism.
類似化合物との比較
4-(Phenylazo)benzene-1,3-diamine acetate can be compared with other azo compounds such as:
Azobenzene: Similar in structure but lacks the amino and acetate groups.
Methyl Orange: An azo dye used as a pH indicator, differing in its sulfonate group.
Sudan I: Another azo dye used in coloring oils and waxes, differing in its naphthol group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
79234-33-6 |
|---|---|
分子式 |
C12H12N4.C2H4O2 C14H16N4O2 |
分子量 |
272.30 g/mol |
IUPAC名 |
acetic acid;4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H12N4.C2H4O2/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;1-2(3)4/h1-8H,13-14H2;1H3,(H,3,4) |
InChIキー |
VKWMKHKYDTTYER-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
関連するCAS |
495-54-5 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)

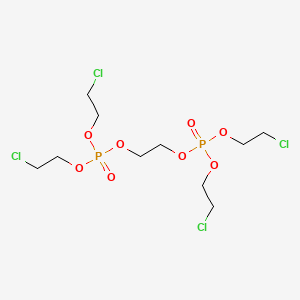
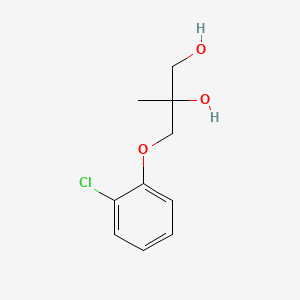
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
